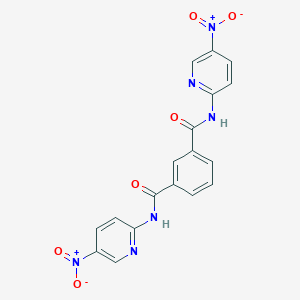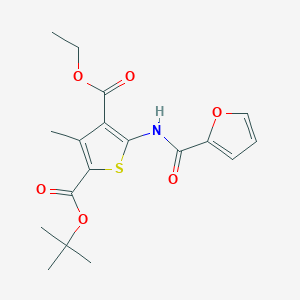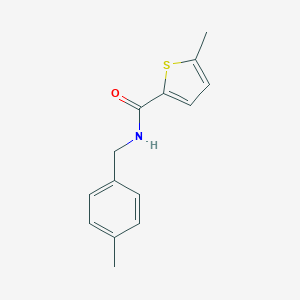
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2,4-DIBROMOPHENYL)-1-ADAMANTANECARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2,4-DIBROMOPHENYL)-1-ADAMANTANECARBOXAMIDE is a synthetic organic compound that features a triazole ring, a dibromophenyl group, and an adamantane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2,4-DIBROMOPHENYL)-1-ADAMANTANECARBOXAMIDE typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Introduction of the Dibromophenyl Group: This step may involve a halogenation reaction using bromine or a brominating agent.
Attachment of the Adamantane Moiety: This can be done through a coupling reaction, often using a carboxylation process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the adamantane moiety.
Reduction: Reduction reactions could target the halogenated phenyl group or the triazole ring.
Substitution: The compound can participate in substitution reactions, especially at the halogenated sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Materials Science: It could be used in the development of novel materials with specific properties.
Biology
Drug Development: The compound might be investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Medicine
Industry
Chemical Manufacturing: Use in the synthesis of other complex molecules or as an intermediate in industrial processes.
Wirkmechanismus
The mechanism of action of 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2,4-DIBROMOPHENYL)-1-ADAMANTANECARBOXAMIDE would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1H-1,2,4-Triazol-1-yl)-N-(2,4-dichlorophenyl)-1-adamantanecarboxamide
- 3-(1H-1,2,4-Triazol-1-yl)-N-(2,4-difluorophenyl)-1-adamantanecarboxamide
Uniqueness
The unique combination of the triazole ring, dibromophenyl group, and adamantane moiety in 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2,4-DIBROMOPHENYL)-1-ADAMANTANECARBOXAMIDE may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C19H19Br2ClN4O |
|---|---|
Molekulargewicht |
514.6g/mol |
IUPAC-Name |
3-(3-chloro-1,2,4-triazol-1-yl)-N-(2,4-dibromophenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C19H19Br2ClN4O/c20-13-1-2-15(14(21)4-13)24-16(27)18-5-11-3-12(6-18)8-19(7-11,9-18)26-10-23-17(22)25-26/h1-2,4,10-12H,3,5-9H2,(H,24,27) |
InChI-Schlüssel |
BJLPGTGSWHQVQA-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NC5=C(C=C(C=C5)Br)Br |
Kanonische SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NC5=C(C=C(C=C5)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5-methyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B446524.png)
![isopropyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B446526.png)

![3-(3-bromo-4-methoxyphenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acrylamide](/img/structure/B446529.png)

![N~1~-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE](/img/structure/B446535.png)
![1-{5-[(3-CHLOROPHENOXY)METHYL]FURAN-2-CARBONYL}-6-FLUORO-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE](/img/structure/B446536.png)



![Isopropyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B446540.png)
![Methyl 4-(2-chlorophenyl)-2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B446541.png)

